Azacosterol
Overview
Description
Preparation Methods
Azacosterol is synthesized through a series of chemical reactions. The synthetic route involves the introduction of nitrogen atoms into the cholesterol molecule. The specific reaction conditions and industrial production methods are not widely documented in the public domain. it is known that the compound undergoes a series of reactions in cortical neurons following oral or intraperitoneal administration .
Chemical Reactions Analysis
Azacosterol primarily acts as an inhibitor of 24-dehydrocholesterol reductase (24-DHCR), preventing the formation of cholesterol from desmosterol . The compound undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other products.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions are derivatives of this compound with modified functional groups .
Scientific Research Applications
Azacosterol has several scientific research applications, including:
Chemistry: Used as a model compound to study sterol chemistry and the effects of nitrogen substitution in cholesterol derivatives.
Biology: Investigated for its effects on cellular processes, particularly in cortical neurons.
Mechanism of Action
Azacosterol exerts its effects by inhibiting 24-dehydrocholesterol reductase (24-DHCR), an enzyme involved in the biosynthesis of cholesterol . By blocking this enzyme, this compound prevents the conversion of desmosterol to cholesterol, leading to the accumulation of desmosterol . This inhibition also affects other steps in cholesterol biosynthesis, resulting in reduced cholesterol levels . In birds, the antifertility effects are mediated by the inhibition of steroid hormone production, as steroid hormones are synthesized from cholesterol .
Comparison with Similar Compounds
Azacosterol is unique due to its nitrogen substitution in the cholesterol molecule. Similar compounds include:
Desmosterol: A precursor in the biosynthesis of cholesterol.
Triparanol: Another cholesterol-lowering agent that inhibits a different step in cholesterol biosynthesis.
X-linked ichthyosis: A condition related to the accumulation of cholesterol precursors due to enzyme deficiencies.
This compound’s uniqueness lies in its dual role as a cholesterol-lowering agent and an avian chemosterilant, making it a valuable compound for both medical and pest control applications .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFZYKYVZBISL-HUVRVWIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058509 | |
Record name | Azacosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313-05-3 | |
Record name | Azacosterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azacosterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azacosterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZACOSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPT876J73A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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